molecular formula C13H14F2N2OS B2555334 (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 868375-48-8

(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide

Cat. No. B2555334
M. Wt: 284.32
InChI Key: RBKUSZAYPINIGW-VBKFSLOCSA-N
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Description

“(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide” is a chemical compound. However, there is limited information available about this specific compound. It appears to be a derivative of 4-methylbenzo[d]thiazol-2-amine1, which is a compound with a molecular formula of C8H12N2S and a molecular weight of 168.261.



Synthesis Analysis

The synthesis of similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, involves a 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction2. However, the specific synthesis process for “(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide” is not available in the retrieved data.



Molecular Structure Analysis

The molecular structure of “(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide” is not explicitly available. However, it is likely to have structural similarities with 4-methylbenzo[d]thiazol-2-amine1 and other thiazole derivatives3.



Chemical Reactions Analysis

The specific chemical reactions involving “(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide” are not available in the retrieved data.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide” are not explicitly available. However, 4-methylbenzo[d]thiazol-2-amine, a related compound, has a boiling point of 315.7±11.0 °C and a density of 1.191±0.06 g/cm31.


Scientific Research Applications

Cystic Fibrosis Therapy

Compounds related to "(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide" have been investigated for their potential in cystic fibrosis therapy. Specifically, certain bithiazole compounds have shown activity in correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. This research highlights the role of molecular structure in drug efficacy, with specific configurations leading to significant improvements in corrector activity (Yu et al., 2008).

Antimicrobial Activity

A study on fluorobenzamides containing thiazole and thiazolidine has shown that these compounds exhibit promising antimicrobial activity. The presence of a fluorine atom in the benzoyl group enhances the antimicrobial effect, suggesting potential applications in developing new antimicrobial agents (Desai et al., 2013).

Anticancer Evaluation

Research on N-(thiazol-2-yl)benzamide derivatives has explored their application as supramolecular gelators, with some derivatives displaying gelation behavior towards ethanol/water and methanol/water mixtures. These findings indicate the role of methyl functionality and multiple non-covalent interactions in gelation behavior, which could have implications for drug delivery systems and materials science (Yadav & Ballabh, 2020).

Environmental Impact of Chemical Compounds

A study on the thermal decomposition of phthalimide compounds, which share structural similarities with "(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide," revealed the production of toxic nitrogen-containing gases and volatile organic compounds. This research underscores the importance of understanding the environmental and health impacts of chemical compounds, particularly in the context of industrial accidents or fires (Chen et al., 2011).

Safety And Hazards

Future Directions

The future directions for the study of “(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide” are not explicitly available. However, similar compounds have been studied for their potential applications in organic electronics5 and as antimicrobial agents24.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of “(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide”. Further research and analysis would be needed for a more comprehensive understanding.


properties

IUPAC Name

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2OS/c1-13(2,3)11(18)16-12-17(4)10-8(15)5-7(14)6-9(10)19-12/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKUSZAYPINIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N=C1N(C2=C(C=C(C=C2S1)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide

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